molecular formula C10H13N B11946193 Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- CAS No. 36191-26-1

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro-

Cat. No.: B11946193
CAS No.: 36191-26-1
M. Wt: 147.22 g/mol
InChI Key: DUYZYBHSKXBARX-UHFFFAOYSA-N
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Description

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- is a chemical compound with the molecular formula C10H12N It is a derivative of naphthalene, characterized by the presence of an imine group and partial hydrogenation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of 1,4,5,8-tetrahydronaphthalene in the presence of an amine source. The reaction is usually carried out under high pressure and temperature, using catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the imine group to a corresponding oxime or nitroso compound.

    Reduction: The compound can be further reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- exerts its effects involves interactions with various molecular targets. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can affect various biochemical pathways, depending on the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetrahydronaphthalene: A similar compound without the imine group.

    Naphthalene: The fully aromatic parent compound.

    1,4,5,8-Naphthalenetetracarboxylic dianhydride: A derivative with carboxylic acid groups.

Uniqueness

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other naphthalene derivatives, making it a valuable compound for various applications.

Properties

CAS No.

36191-26-1

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

11-azatricyclo[4.4.1.01,6]undeca-3,8-diene

InChI

InChI=1S/C10H13N/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4,11H,5-8H2

InChI Key

DUYZYBHSKXBARX-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC23C1(N2)CC=CC3

Origin of Product

United States

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